Crystallographic Packing Efficiency and Solubility: 4-Nitro vs. 5-Nitro Isomer
Single-crystal X-ray diffraction reveals that 4-nitro-2-benzoylbenzoic acid (target) and its 5-nitro positional isomer adopt distinct crystal packing arrangements that directly influence density and solubility. The 4-nitro isomer exhibits a larger unit cell volume (1270.6 ų) and correspondingly lower calculated density compared to the 5-nitro isomer (1241.1 ų), with the latter demonstrating lower solubility in ethyl ethanoate due to greater packing efficiency [1]. These structural differences are attributable to varying intermolecular interactions arising from the nitro group's position, with interplanar angles between benzoyl and benzoic acid aryl rings measured at 69(1)° for the 4-nitro isomer and 84(1)° for the 5-nitro isomer [1].
| Evidence Dimension | Unit cell volume and packing density |
|---|---|
| Target Compound Data | 4-Nitro-2-benzoylbenzoic acid: V = 1270.6(9) ų, monoclinic P21/c |
| Comparator Or Baseline | 5-Nitro-2-benzoylbenzoic acid: V = 1241.1(11) ų, monoclinic P21/c |
| Quantified Difference | ΔV = 29.5 ų (2.3% smaller cell volume for 5-nitro isomer); lower solubility in ethyl ethanoate for 5-nitro isomer |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The 4-nitro isomer's distinct crystal packing directly impacts solid-phase behavior during synthesis and purification, making it preferable for applications where controlled solubility or crystallization kinetics are critical.
- [1] Martin, S. B.; Valente, E. J. 4- and 5-nitro-2-benzoylbenzoic acid. J. Chem. Crystallogr. 1998, 28, 203-207. View Source
